molecular formula C18H17NO5 B1681356 トランラスト CAS No. 53902-12-8

トランラスト

カタログ番号 B1681356
CAS番号: 53902-12-8
分子量: 327.3 g/mol
InChIキー: NZHGWWWHIYHZNX-CSKARUKUSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tranilast (INN, brand name Rizaben) is an antiallergic drug developed by Kissei Pharmaceuticals. It was approved in 1982 for use in Japan and South Korea for bronchial asthma. Indications for keloid and hypertrophic scar were added in the 1980s . It is used in Japan, South Korea, and China to treat asthma, keloid scars, and hypertrophic scars .


Synthesis Analysis

Tranilast and its analogs were synthesized from anthranilic acid derivatives, Meldrum’s acid, and benzaldehydes based on the Knoevenagel-Doebner reaction . The compounds were evaluated for in vitro cytotoxicity activity by MTT assay .


Molecular Structure Analysis

Five polymorphic forms of tranilast were characterized by thermal, diffractometric, and spectroscopic techniques. The crystal structures of the most stable anhydrous form (Form I), a chloroform solvate, and a dichloromethane solvate were determined from single-crystal X-ray analysis .


Chemical Reactions Analysis

Tranilast has been shown to inhibit tumor angiogenesis in response to vascular endothelial growth factor, significantly reducing the microvessel density at the metastatic site . It also appears to inhibit UGT1A1 so it will interfere with the metabolism of drugs that are affected by that enzyme .


Physical And Chemical Properties Analysis

Tranilast has a molecular formula of C18H17NO5 and a molecular weight of 327.33 . It is freely soluble in dimethylfomamide, soluble in dioxane, slightly soluble in anhydrous ethanol, very slightly soluble in ether, and practically insoluble in water .

科学的研究の応用

腫瘍学

トランラストは、腫瘍の増殖を阻害し、抗癌剤の有効性を高める能力において、特に腫瘍学の分野で有望な結果を示しています。 乳がん、膵臓がん、前立腺がん細胞など、さまざまな癌細胞株の増殖を抑制することが観察されています . さらに、トランラストは、特定の癌細胞株の化学療法薬に対する感受性を高めることが判明しており、癌治療の相乗的なアプローチを提供する可能性があります .

心臓病学

心臓病学において、トランラストは、心不全につながる可能性のある心筋線維症の軽減に潜在的な可能性を示しています。 心筋線維症の発症に重要な役割を果たすS100A11/TGF-β1/Smad軸の阻害を通じて効果を発揮すると考えられます . これは、トランラストが心臓線維症とその関連疾患の管理に役立つ薬剤になる可能性があることを示唆しています。

呼吸器学

トランラストの抗線維化特性は、特にCOVID-19誘発性肺線維症の治療において、呼吸器学でも利用されています。 症例報告では、COVID-19後重症肺炎の患者において、6ヶ月のトランラスト投与後に肺機能の有意な改善と線維症の軽減が報告されています . これは、呼吸器感染症の長期的な合併症の管理におけるトランラストの可能性を示しています。

皮膚科

皮膚科では、トランラストは、抗アレルギー作用と抗線維化作用により、肥厚性瘢痕とケロイドの治療薬として承認されています . アトピー性皮膚炎などの疾患の治療に成功しており、皮膚の外観、質感、赤み、色素沈着の改善に効果を発揮することが示されています .

消化器病学

トランラストの抗線維化作用は、特にクローン病患者の狭窄進行の予防において、消化器病学で調査されています . 線維症を阻害する能力により、消化器疾患の線維症合併症の管理に役立つ治療選択肢となる可能性があります。

眼科

眼科では、トランラストは、加齢黄斑変性などの加齢に伴う網膜疾患に関連する網膜色素上皮細胞の細胞死に対する保護効果について調査されています . さらに、斜視手術後の術後癒着の予防に効果があり、眼科手術後の回復における役割が示唆されています .

リウマチ学

リウマチ学におけるトランラストの役割は、NLRP3ユビキチン化を調節し、血管炎症を軽減する能力に関連しており、これはアテローム性動脈硬化症の治療に影響を与える可能性があります . その抗炎症作用は、リウマチ学で一般的な慢性炎症性疾患の管理に役立つ可能性があります。

内分泌学

内分泌学では、トランラストは子宮筋腫細胞に対する効果について研究されており、p21waf1とp53の誘導に関連するG1期停止を介して細胞増殖を阻害することが示されています . これは、子宮筋腫に対する手術以外の治療法の可能性を示唆しています。

作用機序

Target of Action

Tranilast, an antiallergic drug , primarily targets the Hematopoietic prostaglandin D synthase . This enzyme plays a crucial role in the production of prostaglandin D2 (PGD2), a pro-inflammatory mediator involved in allergic reactions .

Mode of Action

Tranilast acts as an inhibitor of Hematopoietic prostaglandin D synthase . By inhibiting this enzyme, it reduces the production of PGD2, thereby mitigating the inflammatory response . It also appears to work by inhibiting the release of histamine from mast cells and has been found to inhibit the proliferation of fibroblasts . It has been shown to inhibit the release of many cytokines in various cell types, in in vitro studies .

Biochemical Pathways

Tranilast affects several biochemical pathways. It inhibits the NLRP3 inflammasome, a protein complex involved in the immune response to pathogens and cellular damage . It also impacts signaling pathways such as NF-κB . Furthermore, it influences the production of various cytokines (IL-33, IL-5, IL-17, IL-13, TGF-β) and chemokines (CCL5, CXCL9, CXCL9) and cell adhesion molecules (ICAM1) .

Pharmacokinetics

Some studies suggest that tranilast is well-tolerated and can be administered orally . After oral administration, peak plasma concentrations were observed at around 2.79 hours . The elimination half-life and total body plasma clearance were 7.58 hours and 8.12 mL/h/kg, respectively .

Result of Action

Tranilast’s action results in a reduction of allergic and inflammatory responses. It has been used for the treatment of allergic disorders such as asthma, allergic rhinitis, and atopic dermatitis . It has also shown promise in reducing fibroid growth through its inhibitory effects on cell proliferation and induction of apoptosis .

Action Environment

The efficacy and stability of Tranilast can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and hence its action . It’s also worth noting that the drug’s effectiveness can vary among individuals due to genetic differences, health status, and other factors.

Safety and Hazards

Tranilast should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment and ensure adequate ventilation . It should not be taken by women who are or might become pregnant, and it is secreted in breast milk .

将来の方向性

The antitumor potential of Tranilast is attracting considerable interest . It has been used to treat asthma, autoimmune diseases, atopic and fibrotic pathologies, and can also inhibit angiogenesis . Therefore, Tranilast may be considered as a potential treatment for patients with the acute form of COVID-19 along with other drugs .

生化学分析

Biochemical Properties

Tranilast has been found to interact with various biomolecules. It is known to inhibit the Hematopoietic prostaglandin D synthase in humans . This interaction plays a crucial role in its antiallergic properties .

Cellular Effects

Tranilast has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to reduce fibroid growth through its inhibitory effects on cell proliferation and induction of apoptosis . In Alzheimer’s disease models, Tranilast has been shown to decrease TRPV2 expression and Acetylcholinesterase (AChE) activity, leading to improvements in cognitive parameters .

Molecular Mechanism

The molecular mechanism of Tranilast involves its interaction with various biomolecules. It has been found to inhibit the Hematopoietic prostaglandin D synthase, which is crucial for its antiallergic properties . In Alzheimer’s disease models, Tranilast has been shown to decrease the expression of TRPV2, a non-selective calcium-permeable channel .

Temporal Effects in Laboratory Settings

In laboratory settings, Tranilast has been shown to have long-term effects on cellular function. For instance, in a study involving human-derived fibroids in a mouse model, Tranilast treatment for two months led to a 37% reduction in tumor weight . It also resulted in a significant decrease in staining for Ki67, CCND1, and E2F1, indicating reduced cell proliferation .

Dosage Effects in Animal Models

The effects of Tranilast vary with different dosages in animal models. For instance, in a study involving Aβ-treated rats, Tranilast treatment at a dose of 100 mg/kg significantly downregulated the mRNA levels of TRPV2, calcineurin A, and calsequestrin . At a dose of 30 mg/kg, it did not show a significant reduction in the mRNA levels .

Metabolic Pathways

The specific metabolic pathways that Tranilast is involved in are not well-documented. It is known that Tranilast can affect the metabolism of other drugs. For instance, the metabolism of Tranilast can be increased when combined with Abatacept .

Transport and Distribution

The specific transport and distribution mechanisms of Tranilast within cells and tissues are not well-documented. It is known that Tranilast can affect the serum concentration of other drugs. For instance, the serum concentration of Tranilast can be increased when it is combined with Abametapir .

Subcellular Localization

The subcellular localization of Tranilast is not well-documented. It is known that Tranilast can affect the expression of various proteins at the subcellular level. For instance, Tranilast treatment has been shown to increase the protein expression of p-CaMKII, p-GSK-3β, p-CREB, and PSD-95 in the hippocampus .

特性

IUPAC Name

2-[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO5/c1-23-15-9-7-12(11-16(15)24-2)8-10-17(20)19-14-6-4-3-5-13(14)18(21)22/h3-11H,1-2H3,(H,19,20)(H,21,22)/b10-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZHGWWWHIYHZNX-CSKARUKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)NC2=CC=CC=C2C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

53902-12-8
Record name Tranilast [USAN:INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053902128
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tranilast
Source DrugBank
URL https://www.drugbank.ca/drugs/DB07615
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name tranilast
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758970
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (E)-2-(3-(3,4-dimethoxyphenyl)acrylamido)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRANILAST
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HVF50SMY6E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tranilast
Reactant of Route 2
Reactant of Route 2
Tranilast
Reactant of Route 3
Reactant of Route 3
Tranilast
Reactant of Route 4
Reactant of Route 4
Tranilast
Reactant of Route 5
Reactant of Route 5
Tranilast
Reactant of Route 6
Tranilast

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。